Product packaging for 13H-dibenzo[b,i]phenothiazine(Cat. No.:CAS No. 258-78-6)

13H-dibenzo[b,i]phenothiazine

Cat. No.: B14749919
CAS No.: 258-78-6
M. Wt: 299.4 g/mol
InChI Key: YWQCUOPMWQPZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

13H-Dibenzo[b,i]phenothiazine is a tricyclic aromatic organic compound belonging to the phenothiazine family, a class of heterocyclic structures known for their diverse biological activities and applications in material science. The phenothiazine core serves as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant value in therapeutic development and biochemical research . In biomedical research, phenothiazine derivatives are extensively investigated for their potent anticancer properties . These compounds can inhibit tumor growth by inducing apoptosis, modulating key signaling pathways such as PDK1/Akt and MAPK/ERK, and suppressing angiogenesis . Some phenothiazines have also shown promise in reversing multidrug resistance (MDR) in cancer cells and bacteria, potentially restoring the efficacy of conventional chemotherapeutic agents and antibiotics . The structural framework of phenothiazines makes them a compelling candidate for developing novel anti-infective and chemosensitizing agents. Beyond pharmacology, the phenothiazine structure has important applications in material science . Certain derivatives can be electropolymerized into conductive polymers, which are useful as electrocatalysts for NADH oxidation in enzymatic biosensors and biofuel cells . The compound's electronic properties also make it a subject of interest in the development of advanced organic electronic materials. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13NS B14749919 13H-dibenzo[b,i]phenothiazine CAS No. 258-78-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

258-78-6

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-thia-13-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene

InChI

InChI=1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H

InChI Key

YWQCUOPMWQPZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4S3

Origin of Product

United States

Contextualization Within the Phenothiazine and Heterohelicene Families

13H-dibenzo[b,i]phenothiazine belongs to the well-established class of phenothiazine (B1677639) compounds. nih.gov The core of phenothiazine is a tricyclic structure where two benzene (B151609) rings are fused to a 1,4-thiazine ring, containing both a sulfur and a nitrogen atom. nih.gov This arrangement results in a characteristic non-planar, butterfly-like conformation. researchgate.netchemrxiv.org The electron-rich nature of the sulfur and nitrogen heteroatoms makes phenothiazine and its derivatives excellent electron donors, a property that is fundamental to their use in a variety of applications. acs.org

The specific "dibenzo[b,i]" annulation in this compound distinguishes it from the parent phenothiazine and other isomers. This extended conjugation and specific topology place it in the category of heterohelicenes. Heterohelicenes are screw-shaped molecules containing heteroatoms within their aromatic framework. nih.gov This helical chirality imparts unique chiroptical properties, such as circularly polarized luminescence (CPL), making them highly sought after for applications in molecular electronics and optics. nih.govmdpi.com The synthesis of double heterohelicenes, for instance, has been achieved through the oxidative dimerization of the closely related 13H-dibenzo[b,i]phenoxazine, highlighting a potential route to complex, chiral superstructures from the this compound core. nih.govmdpi.com

Significance in Organic Electronics and Photonics Research

The unique electronic and photophysical properties of phenothiazine (B1677639) derivatives have positioned them as key components in the development of advanced organic electronic and photonic materials. acs.org Their strong electron-donating character makes them ideal for use as donor materials in various devices.

In the field of Organic Light-Emitting Diodes (OLEDs) , phenothiazine-based compounds are utilized as emitters. Donor-acceptor molecules incorporating a phenothiazine unit have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. nih.gov For example, triads of phenothiazine and dibenzo[a,j]phenazine have been developed as TADF emitters, achieving high external quantum efficiencies in OLEDs. nih.gov While specific data for 13H-dibenzo[b,i]phenothiazine in OLEDs is still emerging, the properties of its isomers suggest significant potential.

Phenothiazine derivatives have also demonstrated considerable promise in the area of Organic Solar Cells (OSCs) . They are employed as sensitizers in dye-sensitized solar cells (DSSCs), where they absorb light and inject electrons into a semiconductor, generating a photocurrent. researchgate.netnih.gov The efficiency of these cells is highly dependent on the molecular structure of the dye, including the nature and position of substituent groups on the phenothiazine core. researchgate.net Research has shown that modifying the phenothiazine structure can tune the absorption spectrum and energy levels to optimize device performance.

The inherent chirality of heterohelicenes derived from structures like this compound opens up possibilities for their use in chiroptical devices, which can manipulate the polarization of light. This is a rapidly developing area with potential applications in 3D displays, optical data storage, and enantioselective sensing. nih.gov

Evolution of Research on Dibenzo Phenothiazine Derivatives

Direct Synthesis Approaches to the this compound Core

The formation of the fundamental this compound structure relies on the strategic construction of the central thiazine (B8601807) ring fused to two naphthyl moieties. Key methods to achieve this include thionation reactions, coupling reactions, and Friedel-Crafts acylation strategies.

Thionation Reactions

Thionation reactions represent a direct approach to introduce the sulfur atom required for the thiazine ring. This typically involves the reaction of a suitably designed precursor, such as a diarylamine incorporating naphthyl groups, with a thionating agent. While specific examples for the direct synthesis of this compound via thionation are not extensively documented in readily available literature, the general principle of thionation is a cornerstone in the synthesis of many sulfur-containing heterocycles. The reaction of diphenylamine (B1679370) with sulfur, for instance, is a classic method for producing the parent phenothiazine.

ReactantsThionating AgentConditionsProduct
N,N'-dinaphthyl-meta-phenylenediamineSulfurHigh TemperatureThis compound (hypothetical)

This table represents a hypothetical application of a known reaction to the target compound, as specific literature data was not found.

Coupling Reactions

Modern organometallic catalysis offers powerful tools for the construction of complex aromatic systems. Palladium-catalyzed coupling reactions, in particular, have emerged as a versatile strategy for the synthesis of phenothiazine analogues. These reactions typically involve the intramolecular or intermolecular coupling of appropriately functionalized precursors to form the C-S and C-N bonds of the thiazine ring. For the synthesis of this compound, a potential strategy could involve the palladium-catalyzed amination of a dihalogenated dinaphthyl sulfide (B99878) or the thiolation of a diaminodinaphthyl precursor.

A general approach for synthesizing dibenzodiazepine analogs, which shares structural similarities, involves a palladium-catalyzed tandem amination-cyclization. This methodology could be adapted for the synthesis of the dibenzophenothiazine core.

Precursor 1Precursor 2CatalystLigandBaseSolventTemperature (°C)Yield (%)
1-bromo-2-chloronaphthalene2-aminonaphthalene-1-thiolPd2(dba)3XantphosNaOtBuToluene100Not Reported

This table presents a plausible synthetic route based on analogous palladium-catalyzed reactions for related heterocyclic systems.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a classical method for forming carbon-carbon bonds and can be employed to construct the dibenzophenothiazine skeleton. This would typically involve an intramolecular cyclization of a suitably designed carboxylic acid or acyl chloride derivative of a diarylamine. For instance, the cyclization of a (naphthylamino)naphthalene carboxylic acid derivative in the presence of a strong acid catalyst could lead to the formation of a ketone intermediate, which could then be further manipulated to form the final phenothiazine ring.

Synthesis of Advanced Derivatives for Specific Applications

Once the this compound core is established, further modifications can be introduced to tailor its properties for specific applications, such as the creation of chiral helical structures or the attachment of various functional groups.

Oxidative Dimerization and Ring Fusion for Helical Structures

The synthesis of helical phenothiazines has been explored as a route to novel chiroptical materials. Oxidative dimerization of phenothiazine units can lead to the formation of extended, contorted structures with inherent chirality. While specific examples detailing the oxidative dimerization of this compound to form helical structures are not prevalent, the general principle has been demonstrated with other phenothiazine derivatives. These reactions often utilize strong oxidizing agents to induce coupling between two phenothiazine molecules.

Furthermore, ring fusion strategies, where additional aromatic rings are annulated onto the existing dibenzophenothiazine framework, can also be employed to create more complex and rigid helical systems.

Functionalization Strategies on the this compound Core (e.g., N-substitution, aryl additions)

The nitrogen atom of the phenothiazine ring system is a common site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the electronic and steric properties of the molecule.

N-Substitution: The secondary amine of the this compound core can be readily alkylated or arylated. N-alkylation is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide.

SubstrateReagentCatalystBaseSolventProduct
This compoundAlkyl Halide-K2CO3DMFN-Alkyl-13H-dibenzo[b,i]phenothiazine
This compoundAryl BromidePd(OAc)2NaOtBuTolueneN-Aryl-13H-dibenzo[b,i]phenothiazine

This table provides generalized conditions for N-substitution reactions based on standard procedures for phenothiazine derivatives.

Aryl Additions: The introduction of aryl groups at other positions on the dibenzophenothiazine skeleton can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling. This requires the initial synthesis of a halogenated or otherwise activated this compound derivative. These aryl additions are crucial for extending the π-conjugation of the system and fine-tuning its optoelectronic properties.

Synthesis of this compound Remains an Uncharted Area of Research

Despite a thorough review of scientific literature, no specific synthetic methodologies for the chemical compound This compound have been found. This includes a notable absence of multi-component reaction strategies for the construction of this particular heterocyclic framework.

While the broader families of phenothiazine and benzothiazine derivatives are well-documented, with numerous synthetic routes reported, the specific angular fusion of the benzene rings to form the this compound isomer appears to be an unexplored area of chemical synthesis.

Research into the synthesis of related compounds, such as benzo[a]phenothiazines and other annulated phenothiazine systems, is prevalent. These syntheses often employ multi-step sequences or, in some cases, multi-component reactions to generate molecular complexity. For instance, the synthesis of various phenothiazine derivatives has been achieved through reactions involving the condensation of aminothiophenols with other reactants. However, these methods have not been reported to yield the this compound structure.

The lack of published data on the synthesis of this compound means that there are currently no established multi-component reactions or any other synthetic protocols for its preparation. This highlights a significant gap in the chemical literature and presents an opportunity for future research in the field of heterocyclic chemistry.

Given the absence of any research findings on the synthesis of the target compound, a detailed discussion on its synthetic methodologies, particularly through multi-component reactions, cannot be provided at this time. Further investigation and developmental research would be required to establish synthetic pathways to this novel dibenzophenothiazine isomer.

Molecular Geometry and Non-Planar Conformation (Butterfly-Folding)

The phenothiazine core, the fundamental unit of this compound, is characterized by a non-planar, folded geometry, often referred to as a "butterfly" conformation. This structural feature arises from the central six-membered thiazine ring, which is flanked by two benzene rings. The folding occurs along the axis connecting the sulfur and nitrogen atoms of the central ring.

The degree of this folding can be quantified by the bending angle of the phenothiazine core. For instance, in certain N-phosphorylated phenothiazine derivatives, this angle has been calculated to be approximately 131.17°. mdpi.com More specific bending angles within the central thiazine ring, denoted as ΘS and ΘN, have been experimentally determined in some derivatives to be around 98.31° and 124.47°, respectively. mdpi.com These values underscore the significant deviation from planarity, a defining characteristic of the phenothiazine family. This inherent non-planar structure is a key factor influencing the electronic properties and potential for chirality in these molecules.

Chiral Properties and Helical Structures in Derived Systems

The non-planar nature of the dibenzo[b,i]phenothiazine framework gives rise to the potential for chirality, particularly in extended or sterically hindered systems. This has led to the development of fascinating helical structures with unique chiroptical properties.

Enantiomer Stability and Racemization Barriers

The fusion of multiple phenothiazine units can create stable helical structures. A notable example is a double hetero nih.govhelicene composed of two phenothiazine units. rsc.org The enantiomers of this helicene are stable enough to be separated using chiral high-performance liquid chromatography (HPLC). rsc.org The stability of these enantiomers is quantified by the racemization barrier, which is the energy required for the interconversion of the two enantiomeric forms. For this double hetero nih.govhelicene, the racemization barrier was experimentally determined to be a significant 112.8 kJ mol⁻¹. rsc.org This high barrier, which is greater than that of the all-carbon analogue carbo nih.govhelicene (101 kJ mol⁻¹), is attributed to the highly bent nature of the constituent phenothiazine units. rsc.org Theoretical calculations have further supported this, estimating the barrier to be 118.0 kJ mol⁻¹. rsc.org

CompoundRacemization Barrier (kJ mol⁻¹)Method
Double hetero nih.govhelicene (phenothiazine-based)112.8Experimental (Arrhenius plot)
Double hetero nih.govhelicene (phenothiazine-based)118.0Theoretical Calculation
Carbo nih.govhelicene101Experimental

Homochiral Self-Assembly and Columnar Stacking

While specific studies on the homochiral self-assembly of this compound are not extensively documented, the principles of self-assembly in phenothiazine derivatives are well-established. The non-planar structure can influence packing in the solid state. For instance, in some N-phosphorylated phenothiazine derivatives, the molecular shape prevents strong π-π stacking interactions. mdpi.com Conversely, in other crystal structures, intermolecular π-π stacking distances have been observed in the range of 3.670–3.736 Å, facilitating the formation of extended assemblies. mdpi.com The inherent chirality of dibenzo[b,i]phenothiazine-derived helicenes suggests that homochiral samples would likely exhibit distinct packing arrangements, potentially leading to the formation of ordered columnar structures.

Structural Changes Induced by External Stimuli (e.g., Redox Processes)

Phenothiazines are well-known for their electron-donating properties, making them redox-active molecules. nih.gov The oxidation of these compounds leads to the formation of stable radical cations, which is accompanied by significant structural changes.

A study on extended phenothiazines, including dibenzo[b,i]phenothiazine, revealed that these compounds exhibit reversible oxidation waves in cyclic voltammetry experiments. nih.gov Dibenzo[b,i]phenothiazine itself shows a reversible oxidation with a half-wave potential (E₁/₂) of 0.36 V (vs. Fc/Fc⁺). nih.gov The formation of the radical cation alters the geometry of the molecule. In the case of the double hetero nih.govhelicene, X-ray analysis of its radical cation salt showed that the torsion angles within the helical structure decreased compared to the neutral molecule. rsc.org This indicates a flattening of the structure upon oxidation, a direct consequence of the change in electronic distribution within the molecule.

CompoundOxidation Potential (E₁/₂ vs. Fc/Fc⁺)
Dibenzo[b,i]phenothiazine0.36 V

Advanced X-ray Crystallographic Analysis of this compound Derivatives

For instance, the single-crystal X-ray structure of a double hetero nih.govhelicene built from phenothiazine units confirms its chiral, twisted conformation. rsc.org Similarly, a comprehensive study on double hetero nih.govhelicenes composed of the analogous 13H-dibenzo[b,i]phenoxazine (where the sulfur atom is replaced by an oxygen atom) has provided detailed crystallographic data, revealing the intricacies of their helical structures. acs.org

In other phenothiazine derivatives, X-ray analysis has allowed for the precise measurement of bending angles and the characterization of crystal packing. For example, in a (4a,12a-dihydro-12H-benzo mdpi.comnih.govnih.govrsc.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, intermolecular π-π stacking distances of 3.670–3.736 Å were observed, alongside stabilizing C-H⋯N interactions. mdpi.com In contrast, the crystal packing of other derivatives, such as a 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, is stabilized by numerous CH…O and CH…S intermolecular interactions in the absence of π-π stacking. mdpi.com These examples highlight the diverse solid-state architectures that can be adopted by phenothiazine-based systems, which are dictated by the nature and position of their substituents.

DerivativeKey Crystallographic Features
Double hetero nih.govhelicene (phenothiazine-based)Chiral, twisted conformation; structural data for both neutral and radical cation forms available. rsc.org
Double hetero nih.govhelicene (dibenzo[b,i]phenoxazine-based)Detailed data on helical structure. acs.org
(4a,12a-dihydro-12H-benzo mdpi.comnih.govnih.govrsc.orgthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanoneIntermolecular π-π stacking (3.670–3.736 Å) and C-H⋯N interactions. mdpi.com
5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxideCrystal packing stabilized by CH…O and CH…S interactions; no π-π stacking. mdpi.com

Electronic Structure and Redox Chemistry of 13h Dibenzo B,i Phenothiazine Analogs

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions and charge transfer processes.

In phenothiazine-based systems, the HOMO is typically localized on the electron-rich phenothiazine (B1677639) core, which includes the sulfur and nitrogen atoms. The LUMO distribution, however, can vary significantly depending on the molecular structure. For instance, in donor-acceptor dimers composed of phenothiazine (PTZ) and its oxidized form, phenothiazine-5,5-dioxide (PTZ(SO2)), the HOMO is located on the PTZ unit while the LUMO resides on the PTZ(SO2) moiety. researchgate.net

Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings generally leads to a decrease in the HOMO-LUMO energy gap. This is primarily attributed to a more significant stabilization (lowering of energy) of the LUMO level compared to the HOMO level. nih.gov For example, the HOMO and LUMO energy levels for a series of extended phenothiazines have been determined from electrochemical data, showing this trend. nih.gov The energy gap is a crucial parameter, as molecules with smaller gaps require less energy to promote an electron from the ground state to an excited state, affecting their optical and electronic properties. chemrxiv.org

Table 1: Experimentally Determined HOMO-LUMO Energy Levels for Phenothiazine (PTZ) and Extended Analogs

Compound HOMO (eV) nih.gov LUMO (eV) nih.gov Optical Band Gap (eV) nih.gov
PTZ -5.04 -2.17 2.87
1 (Benzo-fused) -5.14 -2.26 2.88
2 (Naphtho-fused) -5.24 -2.39 2.85
3 (Dibenzo-fused) -5.18 -2.58 2.60
4 (Benzo-fused) -5.13 -2.52 2.61
5 (Dibenzo-fused) -5.16 -2.55 2.61

Data derived from electrochemical onset potentials and optical spectroscopy.

Electron Donor-Acceptor Characteristics

Phenothiazine is a well-established, potent electron-donating molecule due to its electron-rich heterocyclic structure containing nitrogen and sulfur atoms. wikipedia.orgnih.gov This strong donor capability is a cornerstone of its use in constructing push-pull chromophores and other charge-transfer systems. nih.govresearchgate.net The donor strength can be modulated by chemical modifications. For example, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone significantly weakens the electron-donating ability of the phenothiazine unit. nih.gov

In donor-acceptor (D-A) systems, the phenothiazine moiety serves as the electron donor (or p-type component), readily giving up an electron upon excitation or under an applied voltage. This characteristic is shared by the structurally analogous 13H-dibenzo[b,i]phenoxazine, which has also been shown to exhibit good electron-donor properties. acs.org Phenothiazines form charge-transfer salts with a variety of electron acceptors. wikipedia.org This behavior is fundamental to their application in organic electronics, where they can facilitate charge separation and transport. The efficiency of this process is heavily influenced by the relative orientation and distance between the donor and acceptor units. northwestern.edu

Reversible Redox Behavior and Oxidized Species Stability (Radical Cations)

A key feature of phenothiazine chemistry is its ability to undergo reversible one-electron oxidation to form a stable radical cation. nih.govmdpi.com This process is electrochemically reversible, with low oxidation potentials, making these compounds excellent candidates for hole-transport materials and redox-active systems. nih.govumich.edu

The oxidation process involves the removal of an electron from the phenothiazine core, resulting in the formation of PTZ•+. mdpi.comresearchgate.net The stability of this radical cation is a significant attribute. For many phenothiazine derivatives, the radical cation is stable enough to be studied using various spectroscopic techniques. nih.govresearchgate.net For example, the 10-phenyl-10H-phenothiazine radical cation (PTZ+•) is not only stable but can be further photoexcited to create a "super-photooxidant" with a very high excited-state potential. nih.gov

Cyclic voltammetry studies show that phenothiazines typically exhibit a reversible oxidation wave corresponding to the PTZ/PTZ•+ redox couple. nih.govmdpi.com Some extended or substituted phenothiazines can undergo a second reversible oxidation at higher potentials. nih.govumich.edu The stability and redox potential of these radical cations are crucial for their function in applications like redox flow batteries and photocatalysis. nih.govumich.edu

Table 2: Redox Potentials of Selected Phenothiazine Derivatives

Compound/Derivative Redox Process Potential (V vs. Fc/Fc+) Reference
Phenothiazine (PTZ) 1st Oxidation (E₁/₂) 0.16 nih.gov
Extended Phenothiazine 3 1st Oxidation (E₁/₂) 0.27 nih.gov
Extended Phenothiazine 3 2nd Oxidation (E₁/₂) 0.96 nih.gov
Extended Phenothiazine 5 1st Oxidation (E₁/₂) 0.26 nih.gov
Extended Phenothiazine 5 2nd Oxidation (E₁/₂) 0.84 nih.gov
N-substituted Phenothiazine 3-iPr 1st Oxidation 0.70 umich.edu
N-substituted Phenothiazine 3-iPr 2nd Oxidation ~1.40 umich.edu

Fc/Fc+ refers to the ferrocene/ferrocenium redox couple used as an internal standard.

Charge Transfer Interactions in 13H-dibenzo[b,i]phenothiazine-based Systems

Charge transfer (CT) is a fundamental process in phenothiazine-based materials, underpinning their use in optoelectronics. In these systems, an electron moves from the electron-rich donor (phenothiazine) to an electron-deficient acceptor upon photoexcitation, a process known as Intramolecular Charge Transfer (ICT). nih.govnih.gov

The efficiency and nature of this charge transfer are highly dependent on the molecular architecture. In donor-acceptor dyads, the rate of electron transfer can be extremely fast, occurring on the picosecond timescale. northwestern.edu The conformation of the molecule plays a critical role; for example, a twisted conformation between the donor and acceptor can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which often has distinct fluorescence properties compared to a planar intramolecular charge transfer (PICT) state. nih.gov

In donor-acceptor-donor (D-A-D) triads using a dibenzo[a,j]phenazine acceptor and phenothiazine donors, efficient thermally activated delayed fluorescence (TADF) is observed, driven by the ICT character of the molecule. nih.gov Similarly, in dimers of phenothiazine and its oxidized form, the electronic transitions are characterized by charge transfer from the phenothiazine HOMO to the oxidized phenothiazine LUMO. researchgate.net These CT interactions are crucial for the development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics. nih.gov

Photophysical Properties of 13h Dibenzo B,i Phenothiazine and Its Functionalized Forms

Luminescence and Emission Characteristics

Derivatives of 13H-dibenzo[b,i]phenothiazine are known for their strong fluorescence in both solution and solid states. rsc.org Their emission wavelengths are often influenced by the polarity of the solvent, which is indicative of intramolecular charge transfer (ICT) transitions. rsc.org For instance, some phenothiazine-based benzoxazole (B165842) derivatives exhibit strong fluorescence, with their emission properties being highly dependent on the surrounding solvent environment. rsc.org

Functionalization of the dibenzophenothiazine core can lead to a wide array of luminescent properties. For example, oxidized phenothiazine (B1677639) derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, display notable room temperature phosphorescence, high quantum yields, and long emission lifetimes in the solid state. rsc.org These properties are attributed to the non-planar, butterfly-like structure of the phenothiazine unit, which helps to suppress molecular aggregation and the associated quenching of emission. rsc.org The electron-rich nature of the sulfur and nitrogen atoms within the phenothiazine core also contributes to its strong electron-donating capabilities, making it a valuable building block for donor-acceptor systems with tailored emission characteristics. researchgate.net

Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD) in Chiral Derivatives

Chiral derivatives of this compound have demonstrated significant potential in the field of chiroptics, particularly in exhibiting circularly polarized luminescence (CPL) and circular dichroism (CD).

Dissymmetry Factors and Chiroptical Responses

Double heterohelicenes composed of 13H-dibenzo[b,i]phenoxazine (a structurally related compound) have shown remarkably high dissymmetry factors for CPL, with absolute values (|gCPL|) exceeding 10⁻². acs.org The dissymmetry factor, a measure of the degree of circular polarization of the emitted light, is a crucial parameter for CPL-active materials. The significant chiroptical responses observed in these helicenes are a direct consequence of their inherent chirality. acs.org The development of such molecules with large dissymmetry factors is a key step towards their application in advanced optical technologies.

Origin of CPL Sign Inversion

A fascinating aspect of the chiroptical properties of these compounds is the inversion of the CPL sign. This phenomenon has been observed in double heterohelicenes where, for the same helicity, the signs of CPL are opposite for those composed of 12H-benzo[b]phenoxazine (BPO) and 13H-dibenzo[b,i]phenoxazine (DBPO). acs.org Theoretical studies based on time-dependent density functional theory (TD-DFT) have been employed to understand the origin of this sign inversion. acs.org

The sign of CPL is determined by the relative orientation of the electric transition dipole moment (μ) and the magnetic transition dipole moment (m). rsc.org It has been proposed that the CPL sign inversion can result from a reversal in the rotation of the instantaneous current flow during the transition from the first excited singlet state (S₁) to the ground state (S₀), which in turn alters the orientation of the magnetic transition dipole moment. rsc.org This insight provides a novel approach to designing CPL-active compounds by strategically modifying the chemical structure to control the orientation of these transition dipole moments. rsc.orgchemrxiv.org For instance, varying the substitution positions of phenylethynyl groups on a binaphthyl backbone, while maintaining the same axial chirality, has been shown to induce CPL sign inversion. rsc.orgchemrxiv.org

Thermally Activated Delayed Fluorescence (TADF) and Mechanochromic Luminescence (MCL)

Donor-acceptor-donor (D-A-D) type molecules incorporating a dibenzo[a,j]phenazine acceptor and phenothiazine donors have been shown to exhibit both thermally activated delayed fluorescence (TADF) and multi-color-changing mechanochromic luminescence (MCL). nih.govrsc.orgresearchgate.net

TADF is a process that allows for the harvesting of triplet excitons, which are typically non-emissive, thereby significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). nih.gov In these D-A-D triads, the small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states facilitates efficient reverse intersystem crossing from the triplet state back to the singlet state, leading to delayed fluorescence. nih.gov For example, a phenothiazine–dibenzo[a,j]phenazine–phenothiazine triad (B1167595) was found to have a very low activation energy for delayed fluorescence, making it an excellent candidate for a TADF emitter. nih.gov

MCL is the phenomenon where the luminescence color of a material changes in response to mechanical stimuli such as grinding or pressing. nih.gov The "two-conformation-switchable" nature of the phenothiazine units in these D-A-D compounds plays a crucial role in achieving multi-color-changing MCL. nih.govresearchgate.net For example, a triad compound exhibited a change in emission from yellow-green to red upon grinding. nih.gov This change is attributed to the transition between different (meta)stable molecular conformations in the solid state. nih.gov

Excited-State Dynamics: Fluorescence, Intersystem Crossing, Photoionization

The excited-state dynamics of phenothiazine derivatives are complex and involve several competing decay pathways. nih.gov Upon photoexcitation, the lowest excited singlet state (S₁) can decay via fluorescence, although the quantum yield for this process is often small. nih.gov

The primary decay pathway for the S₁ state in many phenothiazine derivatives is intersystem crossing (ISC) to the lowest triplet state (T₁). nih.gov This efficient ISC is responsible for the photosensitizing properties of these compounds, leading to the production of singlet oxygen. nih.gov The introduction of a heavy atom like sulfur in the phenothiazine ring is known to enhance the efficiency of ISC. researchgate.net

In aqueous solutions, another significant decay pathway is photoionization, which results in the formation of a phenothiazine radical cation and a solvated electron. nih.gov Studies on dibenzothiophene, a related sulfur-containing heterocyclic compound, have shown that excitation leads to the population of the S₁ state, which then undergoes efficient ISC to a triplet state. scispace.comchemrxiv.org These studies highlight the complex interplay of electronic and structural factors that govern the excited-state behavior of these important classes of compounds.

Computational and Theoretical Investigations of 13h Dibenzo B,i Phenothiazine Architectures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic structure and excited-state properties of organic molecules. researchgate.netresearchgate.net For phenothiazine (B1677639) derivatives, these calculations are crucial for predicting their behavior in various applications, from electronics to pharmaceuticals. researchgate.netresearchgate.net The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining results that correlate well with experimental data. researchgate.net

DFT calculations are instrumental in determining the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's electronic and optical properties, chemical reactivity, and stability. researchgate.net

For heterohelicenes, which include the dibenzo[b,i]phenothiazine structure, DFT calculations reveal how electronic properties are influenced by their unique helical shape and the heteroatoms present. In a study of a closely related double NO-hetero nih.govhelicene composed of 13H-dibenzo[b,i]phenoxazine (DBPO), DFT optimization at the B3LYP-GD3BJ/6-311G(2d,p) level of theory showed that the frontier Kohn-Sham molecular orbitals are delocalized over the two monomer units. chemrxiv.org The calculated HOMO level for the DBPO monomer was -5.06 eV. chemrxiv.org This value indicates a strong electron-donating character, a property shared by many phenothiazine derivatives. sioc-journal.cn The HOMO-LUMO gap influences the intramolecular charge-transfer (ICT) characteristics of such molecules. Current time information in Edmonton, CA. A smaller gap generally corresponds to easier electronic excitation and is often associated with absorption at longer wavelengths. nih.gov

Table 1: Calculated Electronic Properties of a Dibenzo[b,i]phenoxazine Monomer, an Analog to 13H-dibenzo[b,i]phenothiazine.
CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Dibenzo[b,i]phenoxazine MonomerB3LYP-GD3BJ/6-311G(2d,p)-5.06--

Data for the specific HOMO-LUMO gap of this compound is not explicitly available in the provided search results, hence the table shows data for a close structural analog.

Due to their inherent helical chirality, dibenzo[b,i]phenothiazine and related heterohelicenes are expected to exhibit strong chiroptical activity. TD-DFT calculations are essential for simulating and interpreting their chiroptical spectra, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL). nih.govnih.gov

Theoretical simulations can accurately predict the sign and shape of CD spectra, which helps in assigning the absolute configuration (P- or M-helicity) of the enantiomers. chemrxiv.org For instance, in the case of a double heterohelicene made of two benzo[b]phenothiazine units, the chiroptical properties were successfully investigated, revealing strong dual CPL from both fluorescence and long-lived phosphorescence at room temperature. researchgate.net The dissymmetry factor for fluorescence (|gCPL|) was found to be a significant 1.7 × 10⁻². researchgate.net

Similarly, a comprehensive study on double helicenes of dibenzo[b,i]phenoxazine (DBPO) showed that these molecules are CPL emitters with some of the largest dissymmetry factors reported for helicenes (|gCPL| > 10⁻²). chemrxiv.org The TD-DFT calculations were able to simulate the observed CD spectra well. chemrxiv.org These studies underscore the capability of TD-DFT to predict and explain the unique chiroptical responses of these complex chiral architectures.

Table 2: Experimental Chiroptical Data for Related Heterohelicenes.
CompoundMeasurementValueWavelength (nm)
(M,M)-Dibenzo[b,i]phenoxazine Double HelicenegCD+1.7 x 10⁻²470
Benzo[b]phenothiazine Double Helicene|gCPL| (Fluorescence)1.7 x 10⁻²-
Benzo[b]phenothiazine Double Helicene|gCPL| (Phosphorescence)5 x 10⁻³-

The intensity and sign of chiroptical signals, particularly CPL, are governed by the relative orientation and magnitude of the transition electronic dipole moment (TEDM) and the transition magnetic dipole moment (TMDM) for a given electronic transition. TD-DFT calculations provide a framework to analyze these vector properties and understand the origins of strong chiroptical activity. nih.govnih.gov

In the investigation of double heterohelicenes of dibenzo[b,i]phenoxazine, the origin of the exceptionally large CPL dissymmetry factors was explicitly attributed to the analysis of TEDM and TMDM based on TD-DFT calculations. chemrxiv.org The near-collinear alignment of these two transition moments results in a large gCPL value. Interestingly, the study found that the signs of CPL were opposite for the dibenzo[b,i]phenoxazine and benzo[b]phenoxazine double helicenes of the same helicity, a phenomenon that could be explained by the subtle differences in their calculated transition dipole moments. chemrxiv.orgnih.gov This level of detailed analysis is crucial for the rational design of new molecules with tailored chiroptical properties for applications in optics and photonics.

Molecular Dynamics Simulations for Conformational Analysis

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly using DFT, are invaluable for elucidating reaction mechanisms, predicting reaction pathways, and understanding the factors that control chemical reactivity and selectivity. nih.govmdpi.com These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For the synthesis of complex heterocyclic architectures like this compound, which may be formed through processes like intramolecular dehydrogenation (a Scholl-type reaction), quantum chemical calculations can provide crucial insights. They can help to predict the feasibility of a proposed synthetic route, rationalize the observed product distribution, and guide the optimization of reaction conditions. nih.gov For example, DFT calculations have been used to study the mechanism of action of phenothiazine-based antioxidants by calculating thermochemical parameters such as bond dissociation enthalpy (BDE) and ionization potential (IP). Current time information in Edmonton, CA. This same theoretical framework can be applied to understand the reactivity of the N-H and C-H bonds in this compound, predicting its stability and potential reaction pathways.

Applications of 13h Dibenzo B,i Phenothiazine in Organic Electronic Materials

Organic Semiconductors

The inherent characteristics of the dibenzophenothiazine structure allow for its application as both p-type and, with strategic modification, n-type organic semiconductors. These materials are fundamental components in devices like organic field-effect transistors (OFETs) and organic solar cells.

The phenothiazine (B1677639) moiety is an electron-rich heterocyclic compound containing nitrogen and sulfur heteroatoms, which imparts strong electron-donating (p-type) characteristics. This property is central to its use in organic electronics. The non-planar "butterfly" conformation of the phenothiazine core helps to prevent strong intermolecular aggregation, which is beneficial for hole transport. This electron-donating nature and ability to form stable radical cations make phenothiazine derivatives, including those based on the 13H-dibenzo[b,i]phenothiazine framework, excellent candidates for p-type semiconductors. nih.gov

The highest occupied molecular orbital (HOMO) energy level is a critical parameter for p-type semiconductors, as it determines the efficiency of hole injection from the electrode and charge transfer to adjacent layers. For phenothiazine-based materials, HOMO levels can be tuned through molecular engineering. For instance, creating donor-acceptor structures can adjust these energy levels to align properly with other materials in a device, such as the valence band of perovskite in solar cells. nih.govunifr.ch In various studies on phenothiazine derivatives, HOMO levels have been reported in the range of -4.77 eV to -5.15 eV, which is suitable for efficient hole transfer kinetics. unifr.ch The hole mobility of phenothiazine-based materials, another key metric for semiconductor performance, has been measured in the range of 6.18 × 10⁻⁵ to 6.70 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govresearchgate.net

While the this compound core is intrinsically a p-type material, it can be chemically modified to exhibit n-type (electron-transporting) behavior. A primary strategy for this conversion is oxidation to form a cationic species, known as a thiazinium salt. This process lowers the energy levels of both the HOMO and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.

General design strategies for creating n-type organic semiconductors often involve incorporating strong electron-accepting units into a conjugated polymer backbone or employing a donor-acceptor (D-A) approach with weak donor units. rsc.org For a molecule like dibenzophenothiazine, forming a linearly extended thiazinium salt would create a planar, electron-deficient aromatic system. This structural change would favor electron transport, thus transforming the material from p-type to n-type. While specific research on linearly extended thiazinium salts derived directly from this compound is not widely documented in the provided results, the chemical principle is a well-established method for designing n-type materials from electron-rich heterocycles. nih.govresearchgate.netunimib.it

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable power conversion efficiencies (PCEs), and the hole transport material (HTM) is a critical component for achieving high performance and stability. nih.govnih.gov Phenothiazine-based molecules have emerged as highly promising, low-cost alternatives to the commonly used but expensive HTM, spiro-OMeTAD. nih.govrsc.org The excellent electron-donating ability of the phenothiazine core ensures efficient extraction and transport of photogenerated holes from the perovskite layer. unifr.chresearchgate.net

Molecular engineering of the phenothiazine core allows for the fine-tuning of its properties. For example, introducing phenylene spacers or different donor groups can significantly impact the photovoltaic performance. unifr.ch In one study, a phenothiazine-based HTM (PTZ2) achieved a remarkable PCE of 17.6%, rivaling the 17.7% obtained with spiro-OMeTAD under the same conditions. unifr.ch Another derivative, Z30, yielded an even higher PCE of 19.17%. nih.gov These results underscore the potential of phenothiazine-based compounds, including extended systems like this compound, as cost-effective and efficient HTMs for next-generation solar cells. rsc.org

Sensing and Bioimaging Applications

The inherent fluorescence and electrochemical activity of the phenothiazine core make it an attractive scaffold for the development of chemical sensors and bioimaging agents. Generally, phenothiazine-based molecules are designed to exhibit a change in their fluorescence or electrochemical properties upon interaction with a specific analyte. This response can be triggered by various mechanisms, including photoinduced electron transfer, charge transfer, or chemical reactions.

For instance, certain phenothiazine derivatives have been investigated as fluorescent probes for the detection of analytes such as hydrazine (B178648) in environmental and biological samples. nih.gov These probes are engineered to display a significant change in fluorescence intensity upon reaction with hydrazine, enabling its quantification. nih.gov Similarly, other derivatives have been developed as sensors for chlorinated hydrocarbons, where exposure to these substances in the presence of light induces a noticeable change in emission, allowing for visual detection. unito.it

In the realm of bioimaging, the ability of phenothiazine derivatives to localize within specific cellular compartments and their fluorescent properties are leveraged. However, based on the available scientific literature, there is a notable lack of specific research focused on the application of This compound in sensing and bioimaging. While the general class of phenothiazines shows significant promise, dedicated studies on this particular isomer for these applications have not been reported.

Charge-Transfer Complexes and Their Utilization

Charge-transfer (CT) complexes are formed through the association of an electron donor and an electron acceptor molecule. The electron-rich nature of the phenothiazine ring system makes it an excellent electron donor, capable of forming stable CT complexes with various electron acceptors. nih.gov The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the visible or near-infrared region of the electromagnetic spectrum. nih.gov

The properties of these CT complexes can be tuned by modifying the chemical structure of the phenothiazine donor and the acceptor molecule. This tunability has led to their exploration in various applications within organic electronics. For example, the formation of CT complexes with acceptors like chloranilic acid has been utilized for the spectrophotometric determination of phenothiazine derivatives. nih.gov The intense color of the resulting radical anion allows for sensitive detection. nih.gov

Structure Property Relationships in 13h Dibenzo B,i Phenothiazine Derivatives

Impact of Substituent Effects on Electronic and Photophysical Properties

In the broader class of phenothiazine (B1677639) derivatives, the introduction of substituents onto the core structure has a profound impact on their electronic and photophysical properties. The nature and position of these substituents can be strategically chosen to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission characteristics of the molecule.

Electron-donating groups, such as alkyl or alkoxy moieties, generally increase the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like cyano or nitro groups, tend to lower both the HOMO and LUMO energy levels, which can also result in a bathochromic shift and influence the intramolecular charge transfer (ICT) character of the excited state. The position of the substituent is also crucial; for instance, substitution at the 3, 7, and 10 positions of the phenothiazine core is a common strategy to modify its electronic properties.

Influence of Core Modifications on Charge Transport and Luminescence

Modifications to the core structure of phenothiazine derivatives play a critical role in determining their charge transport and luminescence properties. Extending the π-conjugation of the phenothiazine core by fusing additional aromatic rings, as seen in the dibenzo[b,i]phenothiazine structure, is a key strategy to enhance charge carrier mobility. This extension of the conjugated system typically leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission.

The inherent non-planar, butterfly-like conformation of the phenothiazine core helps to suppress intermolecular π-π stacking, which can be beneficial for achieving high luminescence quantum yields in the solid state by reducing aggregation-caused quenching. Core modifications that alter this geometry can significantly impact solid-state packing and, consequently, the charge transport and emissive properties of the material. For example, introducing bulky substituents can further enhance solubility and prevent aggregation, leading to improved performance in solution-processed devices.

Molecular Engineering Strategies for Tailored Optoelectronic Performance

A variety of molecular engineering strategies are employed to tailor the optoelectronic performance of phenothiazine-based materials for specific applications. The donor-π-acceptor (D-π-A) design is a prevalent approach, where the electron-rich phenothiazine unit acts as the donor, connected via a π-conjugated bridge to an electron-accepting moiety. This architecture facilitates efficient intramolecular charge transfer, which is desirable for applications such as organic photovoltaics and non-linear optics.

By carefully selecting the acceptor unit and the π-linker, researchers can fine-tune the absorption spectrum to match the solar spectrum or achieve specific emission colors for organic light-emitting diodes (OLEDs). Furthermore, the introduction of specific functional groups can be used to control the morphology of thin films and enhance intermolecular interactions, which are crucial for efficient charge transport in organic field-effect transistors (OFETs). These strategies underscore the versatility of the phenothiazine scaffold in the design of advanced organic electronic materials.

Advanced Characterization Techniques for 13h Dibenzo B,i Phenothiazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like 13H-dibenzo[b,i]phenothiazine and its derivatives. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

In the study of novel phenothiazine (B1677639) derivatives, ¹³C NMR has been instrumental in confirming molecular structures. For instance, in fluorinated derivatives, the carbon-fluorine couplings are readily identifiable in the ¹³C NMR spectra. Specific interactions between carbon and fluorine atoms can be observed, with coupling constants providing valuable structural information. For example, the direct one-bond C-F coupling typically exhibits a large coupling constant, while two-, three-, and four-bond couplings show progressively smaller values, allowing for precise assignment of fluorinated positions within the molecule. nih.gov

For complex derivatives, such as those synthesized from 10H-phenothiazine, both ¹H and ¹³C NMR are used to confirm the final structure and purity of the compounds. researchgate.net The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum are particularly indicative of the substitution pattern on the dibenzophenothiazine core.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for investigating the electronic transitions and photophysical properties of molecules like this compound. These methods provide insights into how the molecule interacts with light, including the energies of its excited states.

Derivatives of phenothiazine typically exhibit strong absorption bands in the UV region, corresponding to π-π* and n-π* electronic transitions. nih.gov For example, in phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads, which share structural similarities with the dibenzo[b,i]phenothiazine system, the absorption spectra are characterized by intense bands related to the individual chromophoric units. nih.gov The nature of the solvent can influence these transitions, although in some cases, the maximum absorption wavelengths (λ_abs_) show little variation across different solvents. nih.gov

The fluorescence emission spectra reveal the energy released as light when the molecule returns from an excited state to the ground state. The position and intensity of the emission peak are sensitive to the molecular structure and its environment. For instance, phenothiazine dyes can emit light across a wide spectral range, from the UV to the orange domain, depending on the specific electron-withdrawing substituents attached to the core structure. researchgate.net The quantum yield of fluorescence, which measures the efficiency of the emission process, can be significantly enhanced by chemical modification, such as the introduction of bromine atoms. researchgate.net

Compound System Absorption Maxima (λ_abs) Emission Maxima (λ_em_) Key Findings
Phenothiazine–DBPHZ Triad (B1167595) (1)~380 nm, ~450 nm~520 nmExhibits thermally activated delayed fluorescence (TADF). nih.gov
Brominated Phenothiazine DyesVaries with substituentUV to OrangeBromine substitution can significantly increase fluorescence quantum yield. researchgate.net
N-phosphoryl Phenothiazine (2a)234 nm, 280 nm-The N-phosphoryl group causes a hypsochromic (blue) shift compared to 10H-phenothiazine. nih.gov

This table presents representative data for phenothiazine-based systems to illustrate typical spectral ranges and behaviors.

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Spectroscopy

For chiral systems, Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) are powerful techniques that provide information about the three-dimensional structure and stereochemistry of molecules in their ground and excited states, respectively. CD measures the differential absorption of left and right circularly polarized light, while CPL measures the differential emission of left and right circularly polarized light from a chiral luminophore.

Double heterohelicenes composed of 13H-dibenzo[b,i]phenoxazine, a structurally analogous compound, have been shown to exhibit exceptionally strong CPL signals. wikipedia.org The enantiomers of these helicenes display large dissymmetry factors (|g_CPL_|) exceeding 10⁻², which is among the highest reported for helicene-based molecules. wikipedia.org The dissymmetry factor, g_CPL_, quantifies the degree of polarization in the emitted light and is a critical parameter for applications in chiroptical materials and devices.

Interestingly, the signs of the CPL signals for these helicenes can be opposite for molecules of the same helicity, depending on the specific heteroaromatic core (e.g., benzo[b]phenoxazine vs. dibenzo[b,i]phenoxazine). wikipedia.org This phenomenon is investigated through theoretical calculations of the transition electronic and magnetic dipole moments, providing deep insight into the origin of the chiroptical properties. wikipedia.org

Time-Resolved Photophysical Measurements

Time-resolved photophysical techniques, such as fluorescence lifetime and transient absorption spectroscopy, are crucial for understanding the dynamics of excited states in this compound systems. These methods monitor the fate of a molecule on very short timescales (from picoseconds to microseconds) following photoexcitation.

In phenothiazine derivatives, the lowest excited singlet state can decay through several pathways, including fluorescence and intersystem crossing to the triplet state. Time-resolved fluorimetry and laser flash photolysis can be used to measure the rates of these processes. For many phenothiazines, intersystem crossing to the triplet state is a major decay pathway, which is responsible for photosensitization processes. researchgate.net

Studies on phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads have revealed the presence of both prompt fluorescence (PF) and delayed fluorescence (DF). nih.gov The delayed component arises from the thermal activation of triplet excitons back to the singlet state, a hallmark of thermally activated delayed fluorescence (TADF). The lifetimes of these emission components can be measured to characterize the efficiency of the TADF process. For example, in a 1 wt% blend film at 300 K, both PF and DF components are observed in the transient decay. nih.gov At low temperatures (e.g., 80 K), phosphorescence from triplet states or excimers can also be observed. nih.gov

Phenothiazine System Measurement Technique Key Parameter Finding
Perphenazine, Fluphenazine, ThioridazineLaser Flash PhotolysisTriplet StateThe lowest triplet state is a key intermediate in the photophysics of these drugs. researchgate.net
Phenothiazine–DBPHZ Triad (1)Time-Resolved PhotoluminescencePrompt & Delayed FluorescenceShows TADF character with distinct PF and DF decay components. nih.gov
Phenothiazine–DBPHZ Triad (1)Time-Resolved Photoluminescence (low temp)PhosphorescenceAt 80 K, phosphorescence from a triplet excimer is observed. nih.gov

This table provides examples of time-resolved photophysical data for related phenothiazine compounds.

Electrochemistry (Cyclic Voltammetry for Redox Potentials)

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, such as the oxidation and reduction potentials of this compound systems. The phenothiazine core is known to be an excellent electron donor, making it readily oxidizable.

CV measurements reveal the potential at which a molecule undergoes oxidation (loses electrons) and reduction (gains electrons). For phenothiazine derivatives, the first oxidation is typically a reversible process corresponding to the formation of a stable radical cation. The potential required for this oxidation is influenced by the substituents on the phenothiazine ring system. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.

In studies of phenothiazine brominated dyes, CV is used to determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These energy levels are critical for designing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells. The HOMO level can be estimated from the onset of the first oxidation peak in the CV scan.

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at the micro- and nanoscale. For organic semiconductor applications, the morphology of the thin film is critical as it directly influences charge transport and device performance.

In the context of phenothiazine-based materials, SEM can be used to study the morphology of thin films prepared by various methods, such as solution processing or vacuum deposition. For example, SEM analysis of films made from phenanthroline-functionalized triarylamines reveals the ordering of the molecules, which is beneficial for their performance in organic field-effect transistors (OFETs).

The inherent "butterfly" shape of the phenothiazine molecule can influence its packing in the solid state. This geometry can promote long intermolecular distances, which may hinder the formation of aggregates like excimers that can act as non-radiative decay channels. researchgate.net Studies on brominated phenothiazine dyes show that they have a strong ability to crystallize, forming structures like single crystals and nanocrystals from various solvents. researchgate.net SEM would be an appropriate tool to visualize the size, shape, and distribution of such crystalline domains within a thin film.

Ultraviolet Photoelectron Spectroscopy (UPS) for Energy Level Determination

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to directly measure the electronic structure of materials, particularly the energy of the valence electrons. It is a crucial tool for determining the absolute energy levels of the HOMO and the work function of thin films, which are essential parameters for understanding and optimizing the performance of organic electronic devices.

In a typical UPS experiment, a sample is irradiated with ultraviolet photons (e.g., from a He I source), causing the photoemission of valence electrons. By analyzing the kinetic energy of these emitted electrons, one can determine their binding energy. The cutoff of the spectrum at high binding energy corresponds to the HOMO level relative to the Fermi level of the system.

Kelvin Probe Force Microscopy (KPFM) for Work Function Measurements

Kelvin Probe Force Microscopy (KPFM) is a non-contact scanning probe microscopy technique that maps the surface potential and work function of a material at the nanoscale. wikipedia.orgnanosurf.com This method is particularly valuable for characterizing thin films of organic semiconductors like this compound, as the work function is a critical parameter that governs charge injection and transport at interfaces in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). parksystems.comresearchgate.net

The principle of KPFM is based on measuring the contact potential difference (CPD) between a conductive atomic force microscope (AFM) tip and the sample surface. nanosurf.com The work function of the sample can then be determined if the work function of the tip is known. KPFM provides high-resolution spatial mapping of the work function, enabling the correlation of electronic properties with surface morphology and the identification of local variations due to factors like molecular orientation, crystal defects, or the presence of impurities.

Representative Work Function Values for Phenothiazine-Based Hole Transport Materials

MaterialMeasurement TechniqueWork Function (eV)Reference
Phenothiazine Derivative HTMKelvin Probe Force Microscopy~4.8 - 5.1 researchgate.net
N-phenylphenothiazine derivativeUltraviolet Photoelectron Spectroscopy (UPS)~4.9N/A

It is important to note that the work function values can be influenced by various factors, including the specific molecular structure, film thickness, substrate, and measurement conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Cations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable technique for studying molecules with unpaired electrons, such as the radical cations of this compound. The formation of stable radical cations is a hallmark of the phenothiazine core structure, underpinning its utility as an electron donor in various applications, including photoredox catalysis and as a component in organic conductors.

ESR spectroscopy provides detailed information about the electronic structure and environment of the unpaired electron. The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants. The g-value is a characteristic property of the radical and is influenced by the spin-orbit coupling, providing information about the atoms on which the unpaired electron is localized. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023).

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H and ¹⁴N). The resulting splitting pattern and the magnitude of the hyperfine coupling constants (A) reveal the distribution of the unpaired electron's spin density across the molecule. This information is crucial for understanding the delocalization of the radical character and the planarity of the molecule upon oxidation.

While specific ESR data for the this compound radical cation is not extensively documented, the ESR spectra of the unsubstituted phenothiazine radical cation and its simple derivatives have been studied. These studies indicate that the unpaired electron is primarily localized on the nitrogen and sulfur atoms and is delocalized over the aromatic rings.

Representative ESR Data for the Phenothiazine Radical Cation

ParameterValue
g-value~2.003 - 2.006
Hyperfine Coupling Constants (Gauss)
A(N)6.0 - 7.0
A(H) at positions 1, 9~0.6 - 0.9
A(H) at positions 2, 8~0.2 - 0.4
A(H) at positions 3, 7~2.0 - 2.5
A(H) at positions 4, 6~0.2 - 0.4
A(H) at position 10 (N-H)~6.0 - 7.0

These values are representative and can vary depending on the solvent and the specific counter-ion present. The analysis of the hyperfine structure provides a detailed map of the spin density distribution, confirming the significant role of the nitrogen and sulfur heteroatoms in stabilizing the radical cation.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H NMR reveals aromatic proton environments (δ 7.1–8.3 ppm), while 13^13C NMR confirms sulfur/nitrogen-induced deshielding (e.g., C-10a”’ at δ 143.6 ppm) .
  • Mass Spectrometry : ESI+/- MS identifies molecular ions (e.g., [M+H]+^+ at m/z 384.0568 for C19_{19}H15_{15}ClN3_{3}O2_{2}S) and fragmentation patterns .
  • X-ray Crystallography : Resolves nonplanar "butterfly" conformations critical for optoelectronic properties .

How can the electrochemical properties of this compound derivatives be optimized for organic electronics?

Advanced Research Question

  • Redox Potentials : Derivatives exhibit reduction potentials near −1.2 V (vs. SCE), making them electron donors. Alkoxy substitutions (e.g., methoxy groups) lower oxidation potentials by 0.3 V, enhancing charge transport in dye-sensitized solar cells (e.g., PTZ-based dyes achieve >8% PCE) .
  • Methodology : Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6_6 as electrolyte .

What are the challenges in achieving high yield and purity during synthesis?

Basic Research Question

  • Low Yields : Side reactions during cyclization (e.g., dimerization) reduce yields. Mitigate by using anhydrous solvents and slow reagent addition .
  • Purification : Hydrophobic derivatives require flash chromatography (silica gel, CH2_2Cl2_2/MeOH 20:1) or recrystallization (e.g., from ethanol/water) .

How can computational methods enhance the design of novel derivatives?

Advanced Research Question

  • DFT Calculations : Predict HOMO/LUMO levels (e.g., HOMO = −5.2 eV for PTZ1) to guide optoelectronic applications .
  • Molecular Dynamics : Simulate binding modes to HDAC isoforms (e.g., HDAC6 catalytic tunnel) to prioritize synthetic targets .

What analytical frameworks are recommended for formulating research questions on this compound?

Methodological Guidance
Apply the FINER criteria:

  • Feasible : Prioritize derivatives with commercial starting materials (e.g., diphenylamine).
  • Novel : Explore understudied applications like electrocatalysis (e.g., NADH oxidation in biosensors) .
  • Relevant : Align with NIH priorities (e.g., cancer therapeutics, green chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.